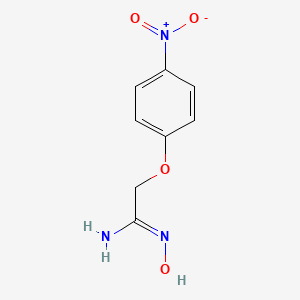
(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide is an organic compound characterized by the presence of a nitrophenyl group and an ethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 2-chloroethanamine to form 2-(4-nitrophenoxy)ethanamine.
Formation of Imidamide: The final step involves the reaction of 2-(4-nitrophenoxy)ethanamine with hydroxylamine to yield (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide can undergo reduction to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The imidamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of nitrophenyl compounds with biological systems.
Mécanisme D'action
The mechanism of action of (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Nitrophenoxyacetic Acid: Similar structure but lacks the imidamide moiety.
2-(4-Nitrophenoxy)ethanamine: Precursor in the synthesis of (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide.
N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide: Lacks the (1Z) configuration.
Uniqueness: (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide is unique due to its specific configuration and the presence of both nitrophenyl and imidamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-8(10-12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4,12H,5H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHCTYQDZZGFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














